8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-9-14(2)11-16(10-13)27-17(15-7-5-4-6-8-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBQSKPKLSJKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family. Its unique structural features and diverse biological activities have made it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 385.427 g/mol. The structural configuration includes a purine core with specific aromatic substituents that contribute to its biological properties.
Research indicates that 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with various biological targets, influencing enzyme and receptor activities. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that can lead to therapeutic effects.
Biological Activities
The compound has been investigated for several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Properties : There is emerging evidence supporting its role in modulating viral replication and enhancing immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against TK-10 and HT-29 cell lines | |
| Antiviral | Modulation of viral replication | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on human cancer cell lines TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma). The results indicated significant dose-dependent cytotoxicity with IC50 values suggesting potent antitumor activity. Further mechanistic studies are ongoing to elucidate the pathways involved in this activity.
Case Study: Antiviral Mechanisms
In another study focusing on antiviral properties, the compound was shown to enhance interferon production in response to viral infections. This suggests a potential role in boosting innate immunity against viral pathogens. The interaction with DDX3X protein was highlighted as a key mechanism for promoting antiviral responses through the activation of transcription factors involved in interferon signaling pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer and anti-inflammatory agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Effects : Research has demonstrated that the compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Biochemical Research
Studies have focused on the compound's ability to act as an enzyme inhibitor or receptor modulator.
Enzyme Inhibition
- The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
Receptor Interaction
- Molecular docking studies have suggested that 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can bind to adenosine receptors, which are implicated in various physiological processes including neurotransmission and immune response.
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Pharmacological Uses
- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties against neurodegenerative diseases.
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antibacterial and antifungal activities.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Structure | Anticancer activity |
| 1-Methyl-7-(3-chlorophenyl)-1H-imidazo[2,1-f]purine | Structure | Enzyme inhibition |
| 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline | Structure | Adenosine receptor antagonist |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The substituents at positions 7 and 8 significantly influence biological activity and physicochemical properties. Below is a comparison with key analogs:
Key Observations :
Pharmacological Activity
Serotonin Receptor Modulation ():
- Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i) exhibit potent 5-HT1A/5-HT7 receptor binding (Ki < 100 nM) .
- The target compound lacks a piperazine moiety, suggesting weaker serotonin receptor affinity but possible selectivity for other targets (e.g., kinases).
Kinase Inhibition ():
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound 62 () | Compound 57 () |
|---|---|---|---|
| Melting Point (°C) | 250–270 (estimated) | 364–366 | 238–240 |
| Molecular Weight (Da) | ~395 | ~400 | ~353 |
| LogP (Estimated) | 3.5–4.0 | 2.8 | 2.5 |
Notes:
- The target’s higher logP (vs. ALTA_2) suggests improved lipid solubility but may correlate with lower aqueous solubility.
- Melting points correlate with molecular symmetry and intermolecular interactions; the target’s dimethylphenyl group may reduce symmetry, lowering the melting point compared to compound 62 .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of imidazopurine-dione derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds (e.g., 1,3-dimethylimidazopurine-diones) are synthesized via nucleophilic substitution or palladium-catalyzed coupling to introduce aryl/alkyl groups at the 8-position . Key steps include:
- Column chromatography purification : Used to isolate intermediates, with yields ranging from 10% to 55% depending on substituent reactivity .
- Optimization via Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) using statistical models to maximize yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Comprehensive characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm accuracy) .
- Melting point analysis : Used to assess purity (e.g., sharp melting points >160°C indicate crystalline homogeneity) .
Advanced Research Questions
Q. What strategies are effective for modifying substituents to study structure-activity relationships (SAR)?
- Methodological Answer : SAR studies focus on:
- Substituent introduction : Piperazinyl or phenoxyethyl groups at the 8-position enhance solubility or receptor binding. For example, fluorinated analogs (e.g., 8-(2-(3-fluorophenoxy)ethyl)- derivatives) show improved bioactivity .
- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing groups increasing electrophilicity at reactive sites) .
Q. How can advanced optimization algorithms improve synthesis efficiency?
- Methodological Answer : Machine learning and Bayesian optimization outperform traditional trial-and-error methods:
Q. What crystallographic data are available for related derivatives, and how can they inform structural analysis?
- Methodological Answer : X-ray crystallography of analogs (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-diones) reveals:
Q. How do solvent polarity and temperature impact regioselectivity in functionalization reactions?
- Methodological Answer : Experimental design (DoE) identifies optimal conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
